tert-Butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate: is a chiral compound that belongs to the class of pyrrolidines. It is often used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The compound is characterized by its tert-butyl ester group, which provides steric protection during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-3-amino-3-(hydroxymethyl)pyrrolidine and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane, under basic conditions using a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The product is purified by standard techniques such as column chromatography to obtain the desired tert-butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate in high purity.
Industrial Production Methods: Industrial production methods often involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amino group can undergo reduction to form various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the preparation of heterocyclic compounds and natural product analogs.
Biology:
- Investigated for its potential as a precursor in the synthesis of biologically active molecules.
- Studied for its role in enzyme inhibition and receptor binding.
Medicine:
- Utilized in the development of pharmaceutical intermediates.
- Explored for its potential therapeutic applications in treating various diseases.
Industry:
- Applied in the production of fine chemicals and specialty materials.
- Used in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butanesulfinamide
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison:
- tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar in structure but lacks the amino group, making it less versatile in certain synthetic applications.
- tert-Butanesulfinamide: Widely used as a chiral auxiliary in asymmetric synthesis, but differs in its functional groups and specific applications.
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: More complex structure with additional functional groups, used in the synthesis of natural products and biologically active compounds .
Conclusion
tert-Butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a valuable compound in organic synthesis, offering versatility and efficiency in the preparation of various biologically active molecules. Its unique structure and reactivity make it a crucial building block in both academic research and industrial applications.
Properties
IUPAC Name |
tert-butyl (3S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h13H,4-7,11H2,1-3H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMSJMDJDXMZDC-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@](C1)(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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